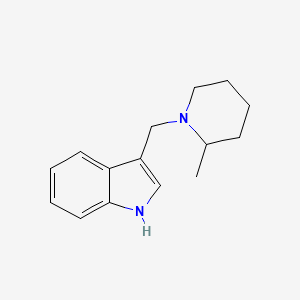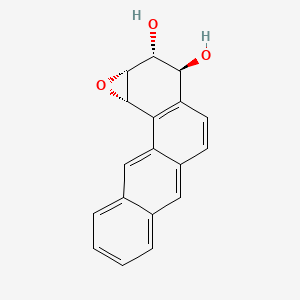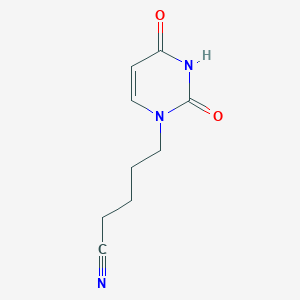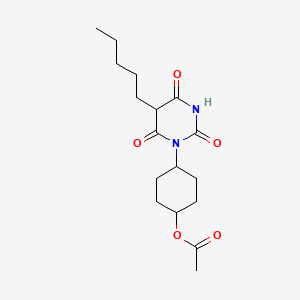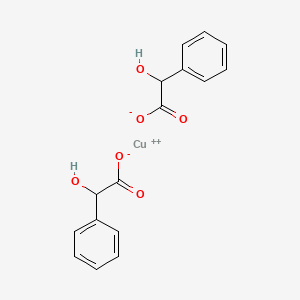![molecular formula C8H20B2N6S B14161009 Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane CAS No. 77936-64-2](/img/structure/B14161009.png)
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane is a compound composed of two five-membered diazaborolidine rings joined by a boron-boron bond. The rings are nearly planar and twisted relative to each other by angles of approximately 61.6° and 56.8°
Preparation Methods
The synthesis of Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane typically involves the transamination of B₂(NMe₂)₄. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound is known for its stability and resistance to air and moisture, making it suitable for various industrial applications .
Chemical Reactions Analysis
Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has potential applications in the study of boron-containing compounds and their interactions with biological molecules. In medicine, it may be explored for its potential therapeutic properties. Additionally, it has industrial applications due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane involves its interaction with various molecular targets and pathways. The compound’s boron-boron bond and diazaborolidine rings play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane include B,B′-bis(1,3-dicyclohexyl-1,3,2-diazaborolidin-2-yl) and other boron-containing diazaborolidine compounds . These compounds share structural similarities but differ in their specific chemical properties and reactivity. This compound is unique due to its specific ring structure and boron-boron bond, which contribute to its distinct chemical behavior .
Properties
CAS No. |
77936-64-2 |
|---|---|
Molecular Formula |
C8H20B2N6S |
Molecular Weight |
254.0 g/mol |
IUPAC Name |
bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-λ4-sulfane |
InChI |
InChI=1S/C8H20B2N6S/c1-13-5-6-14(2)9(13)11-17-12-10-15(3)7-8-16(10)4/h5-8H2,1-4H3 |
InChI Key |
BXXOHRWKRXBZTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCN1C)C)N=S=NB2N(CCN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


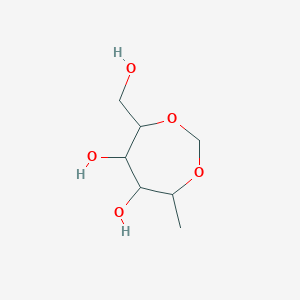
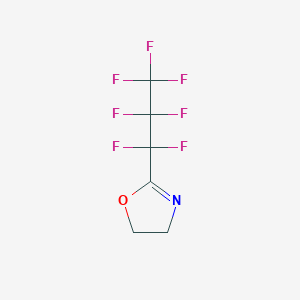
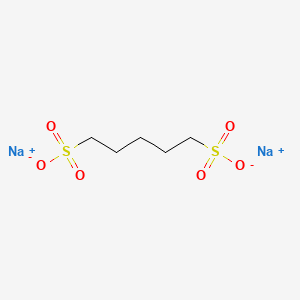
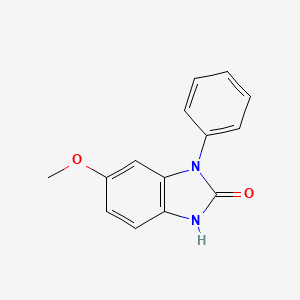

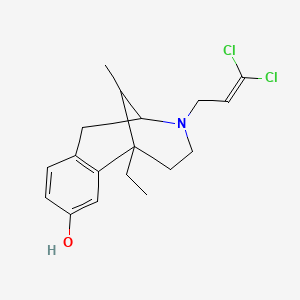
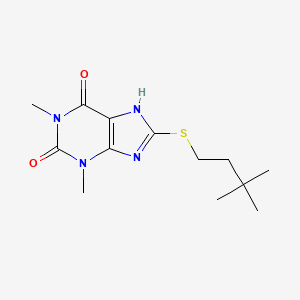
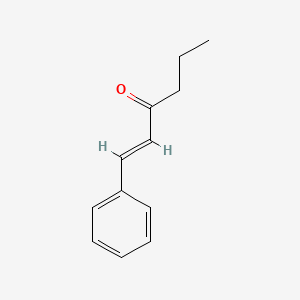
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
